D-Valinol

Catalog No.
S760038
CAS No.
4276-09-9
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Valinol

CAS Number

4276-09-9

Product Name

D-Valinol

IUPAC Name

(2R)-2-amino-3-methylbutan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1

InChI Key

NWYYWIJOWOLJNR-YFKPBYRVSA-N

SMILES

Array

Synonyms

D-2-Amino-3-methyl-1-butanol; (-)-2-Amino-3-methyl-1-butanol; (-)-Valinol; (2R)-2-Amino-3-methyl-1-butanol; (2R)-2-Amino-3-methylbutan-1-ol; (R)-(-)-2-Amino-3-methyl-1-butanol; (R)-(-)-2-Amino-3-methyl-1-butanol; (R)-2-Amino-3-methyl-1-butanol; (R)-2

Canonical SMILES

CC(C)C(CO)N

Isomeric SMILES

CC(C)[C@H](CO)N

The exact mass of the compound D-Valinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Valinol, or (R)-2-amino-3-methylbutan-1-ol, is a chiral amino alcohol derived from the non-proteinogenic amino acid D-valine. Its primary procurement value lies in its function as a versatile chiral building block, serving as a precursor for chiral auxiliaries, ligands, and catalysts essential in asymmetric synthesis. The specific (R)-configuration of its stereocenter is fundamental to its ability to induce chirality, making it a critical raw material for accessing specific enantiomers of complex target molecules, particularly in pharmaceutical development.

In asymmetric synthesis, the absolute configuration of a chiral precursor dictates the stereochemical outcome of the final product. Substituting D-Valinol with its enantiomer, L-Valinol, will predictably yield the opposite, and often undesired, enantiomer of the target molecule. Using the racemic mixture, DL-Valinol, is unsuitable for stereoselective synthesis as it would result in a racemic product or complex mixtures of diastereomers, necessitating costly and often challenging separation processes. Therefore, for synthetic routes requiring the specific (R)-stereochemistry imparted by D-Valinol, there is no direct, cost-effective substitute.

Precursor Suitability: Enabling Access to the Opposite Enantiomer in Catalytic Asymmetric Sulfoxidation

The choice between D-Valinol and its enantiomer L-Valinol is a critical procurement decision for accessing a specific product enantiomer. In the asymmetric sulfoxidation of a sulfide, a tridentate Schiff base ligand derived from D-Valinol produced the (R)-sulfoxide, while the identical ligand prepared from L-Valinol yielded the (S)-sulfoxide with a similar level of enantioselectivity. This demonstrates the principle of enantiocomplementary synthesis, where the selection of D-Valinol is non-negotiable for obtaining the (R)-product in this established catalytic system.

Evidence DimensionStereochemical Outcome
Target Compound DataForms a catalyst that produces the (R)-sulfoxide product.
Comparator Or BaselineL-Valinol-derived catalyst produces the (S)-sulfoxide product.
Quantified DifferencePredictable and opposite stereochemical control.
ConditionsAsymmetric sulfoxidation catalyzed by a metal complex with a tridentate Schiff base ligand derived from the respective valinol enantiomer.

This evidence confirms that procuring D-Valinol is essential and non-interchangeable with L-Valinol when the (R)-enantiomer of the final product is the specific synthetic target.

Chiral Auxiliary Performance: High Diastereoselectivity in Asymmetric Alkylation Comparable to Evans Auxiliaries

When converted to its oxazolidinone derivative, D-Valinol functions as a highly effective chiral auxiliary. In the asymmetric alkylation of a propionyl derivative, the D-Valinol-derived auxiliary achieved exceptional diastereoselectivity (>99% d.e.) and a high yield (91%). This performance is directly comparable to the widely used phenylalanine-derived Evans auxiliary, which provided >99% d.e. and a 93% yield under similar conditions. This positions the D-Valinol auxiliary as a high-performance alternative for constructing α-substituted carboxylic acids.

Evidence DimensionDiastereomeric Excess (d.e.) and Yield
Target Compound Data>99% d.e., 91% yield
Comparator Or BaselinePhenylalanine-derived Evans Auxiliary: >99% d.e., 93% yield
Quantified DifferenceComparable diastereoselectivity and yield to a benchmark chiral auxiliary.
ConditionsAsymmetric alkylation of an N-propionyl oxazolidinone derivative.

For buyers requiring high diastereocontrol in alkylation reactions, D-Valinol serves as a direct, high-performing precursor for an effective chiral auxiliary, validating its procurement over lower-performing or less accessible alternatives.

Precursor for Catalysis: Enabling Enantioselective Ketone Reduction as a Core Component of CBS Catalysts

D-Valinol is a precursor for a class of highly effective oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. A catalyst prepared from (S)-valinol and two equivalents of borane was proposed as the reactive species in these transformations. The resulting catalyst system, known as the CBS catalyst, is widely used for the enantioselective reduction of many prochiral ketones, furnishing chiral secondary alcohols with high enantioselectivity and predictable stereochemistry. The specific stereocenter from D-valinol (or its enantiomer) is what defines the chiral environment and dictates the stereochemical outcome of the reduction.

Evidence DimensionCatalytic Application Suitability
Target Compound DataServes as a key precursor for (R)-valinol derived oxazaborolidine catalysts.
Comparator Or BaselineL-Prolinol is another common precursor for highly effective CBS catalysts (e.g., Corey's original system).
Quantified DifferenceProvides access to a different family of catalysts, expanding the toolkit for optimizing enantioselectivity for various ketone substrates.
ConditionsIn situ or pre-formed reaction with borane to generate an oxazaborolidine catalyst for the asymmetric reduction of prochiral ketones.

Procuring D-Valinol provides access to a specific class of well-established, high-performance reduction catalysts, a critical capability for any lab focused on the stereocontrolled synthesis of chiral alcohols.

Enantiocomplementary Synthesis of Chiral Ligands and Catalysts

Where the synthesis of an (R)-configured product is required, and a corresponding L-Valinol-derived catalyst is known to produce the (S)-enantiomer. D-Valinol is the logical and necessary choice to access the opposite stereochemical outcome with predictable control.

Synthesis of Chiral Auxiliaries for High-Diastereoselectivity Alkylations

As a precursor to (4R)-4-isopropyl-2-oxazolidinone, D-Valinol is the correct starting material for creating an auxiliary that provides diastereocontrol comparable to benchmark Evans-type auxiliaries, particularly in the synthesis of α-substituted carboxylic acids.

Development of Custom (R)-Amino Alcohol-Based CBS Catalysts

For workflows focused on the asymmetric reduction of prochiral ketones, D-Valinol serves as the foundational building block for a specific family of oxazaborolidine catalysts, enabling the production of the corresponding (S)-alcohols.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.099714038 Da

Monoisotopic Mass

103.099714038 Da

Heavy Atom Count

7

UNII

829QNS6ERZ

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4276-09-9

Wikipedia

(R)-(-)-2-Amino-3-methyl-1-butanol

Dates

Last modified: 08-15-2023

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